REACTION_CXSMILES
|
[CH2:1]([S:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)[CH3:2].I(O)(=O)(=O)=[O:14].C(Cl)Cl.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.[Fe](Cl)(Cl)Cl>[CH2:1]([S:3]([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)=[O:14])[CH3:2] |f:3.4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
22.44 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium thiosulfate pentahydrate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
16.86 g
|
Type
|
reactant
|
Smiles
|
C(C)SC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
428 mg
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 30° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 50 minutes
|
Duration
|
50 min
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
EXTRACTION
|
Details
|
It was extracted with DCM (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
12.49 g (62.69 mmol; yield: 68%) of the product was obtained
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C)S(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |